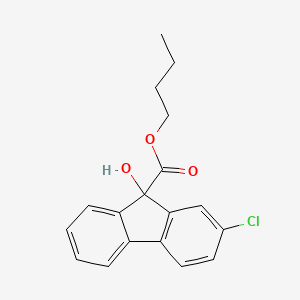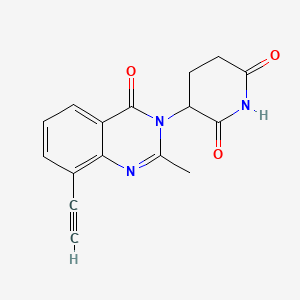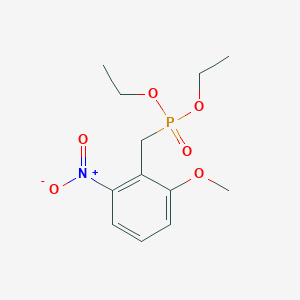![molecular formula C12H20N2O4 B13710372 (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrrolidinone ring. This compound is often used in peptide synthesis and organic chemistry due to its protective group, which helps prevent unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the acid formed during the reaction . The reaction conditions are generally mild, and the Boc group can be removed later using strong acids like trifluoroacetic acid (TFA) in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanoic acid.
Reduction: (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanol.
Substitution: Various substituted amino derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(Fmoc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal
- (S)-2-(Cbz-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal
- (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanoic acid .
Uniqueness
The uniqueness of (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal lies in its Boc-protected amino group, which provides stability and prevents unwanted side reactions during synthesis. This makes it a valuable intermediate in the synthesis of peptides and other complex organic molecules .
Eigenschaften
Molekularformel |
C12H20N2O4 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
tert-butyl N-[1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h7-9H,4-6H2,1-3H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
DKOFIBMWVQNGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)



![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)



![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)




